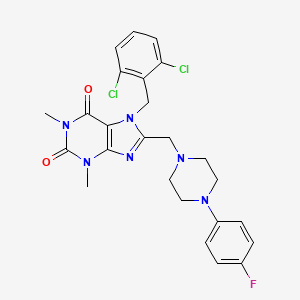
7-(2,6-dichlorobenzyl)-8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(2,6-dichlorobenzyl)-8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H25Cl2FN6O2 and its molecular weight is 531.41. The purity is usually 95%.
BenchChem offers high-quality 7-(2,6-dichlorobenzyl)-8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2,6-dichlorobenzyl)-8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity of Xanthene Derivatives as Antiasthmatic Agents
This study focused on developing 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives for antiasthmatic activity. Xanthene derivatives are known for vasodilatory activity, making them of interest for anti-asthmatic agents. The study synthesized a new series of these derivatives, demonstrating significant pulmonary vasodilator activity compared to the standard Cilostazol (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).
Serotonin and Dopamine Receptors Affinity
A series of N-(arylpiperazinyl)acetamide derivatives of 1,3- and 3,7-dimethyl-1H-purine-2,6(3H,7H)-dione were synthesized and evaluated for their affinity to serotonin 5-HT6, 5-HT7, and dopamine D2 receptors. This research helps in determining structural features responsible for receptor affinity, identifying potent dual 5-HT6/D2 receptors ligands, and potent D2 receptor ligands (Żmudzki et al., 2015).
Antihistaminic Activity of Theophylline Derivatives
A series of 1H-purine-2,6-dione derivatives were synthesized and evaluated for antihistaminic activity. They showed good inhibition of histamine-induced bronchospasm in guinea pigs and passive cutaneous anaphylaxis in rats. One compound was selected for clinical trials based on a comparative pharmacological study with existing antihistamines (Pascal et al., 1985).
Cardiovascular Activity of Purine-2,6-dione Derivatives
This study synthesized 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones and evaluated their electrocardiographic, antiarrhythmic, and hypotensive activity. Some compounds showed strong prophylactic antiarrhythmic activity and hypotensive activity (Chłoń-Rzepa et al., 2004).
Luminescent Properties and Photo-induced Electron Transfer
A study on novel piperazine substituted naphthalimide model compounds revealed that the fluorescence of 4-amino-1,8-naphthalimide fluorophore can be quenched by the photoinduced electron transfer (PET) process from the alkylated amine donor to the naphthalimide moiety (Gan, Chen, Chang, & Tian, 2003).
Biopharmaceutical Study of an Injectable Dosage Form
This research compared the pharmacokinetic parameters of the parent substance and the injectable dosage form of a new antiplatelet drug. The study found a relative bioavailability coefficient of 0.97, indicating high bioavailability of the injectable form (Smirnova et al., 2021).
Synthesis and Anticancer Activity
A novel series of purine linked piperazine derivatives were synthesized to identify potent inhibitors of Mycobacterium tuberculosis. The compounds targeted MurB, disrupting peptidoglycan biosynthesis and exerting antiproliferative effects. Some compounds showed greater potency relative to existing drugs like Ethambutol (Konduri et al., 2020).
properties
IUPAC Name |
7-[(2,6-dichlorophenyl)methyl]-8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25Cl2FN6O2/c1-30-23-22(24(35)31(2)25(30)36)34(14-18-19(26)4-3-5-20(18)27)21(29-23)15-32-10-12-33(13-11-32)17-8-6-16(28)7-9-17/h3-9H,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVANIXGWVGRGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)F)CC5=C(C=CC=C5Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25Cl2FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,6-dichlorobenzyl)-8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclopentyl)-2-{[4-(difluoromethoxy)phenyl]amino}acetamide](/img/structure/B2472857.png)
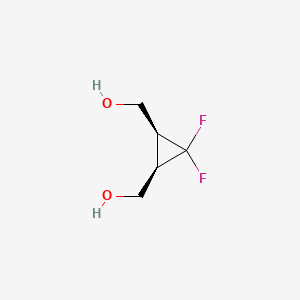
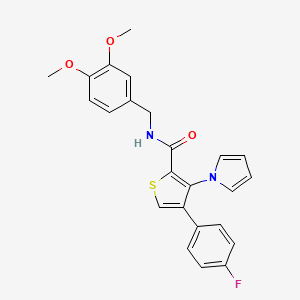
![(E)-16-(2-fluorobenzylidene)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2472864.png)
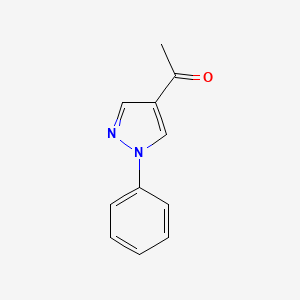

![4-(3,4-dimethoxyphenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2472870.png)
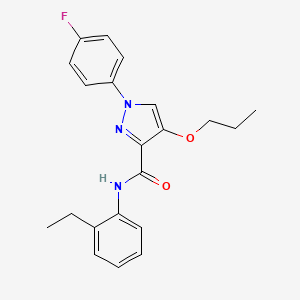
![7-(azepane-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2472872.png)
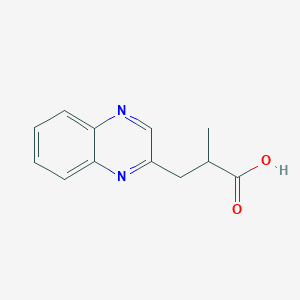
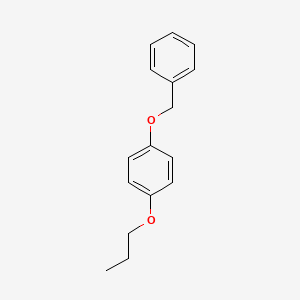
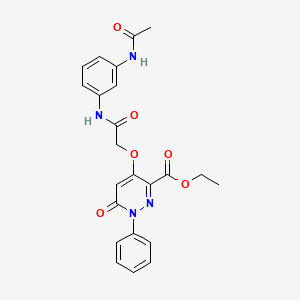
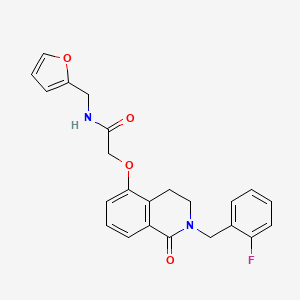
![N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2472877.png)